
3-(1-(5-Methylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(5-Methylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that contains several interesting moieties, including a 5-Methylisoxazole, an azetidin, and a thiazolidine-2,4-dione . It’s worth noting that thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazolidine derivatives are often synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 5-Methylisoxazole ring, which is a type of isoxazole ring with a methyl group at the 5-position. Attached to this is an azetidin ring, which is a type of four-membered ring containing nitrogen. Finally, the compound also contains a thiazolidine-2,4-dione ring, which is a type of five-membered ring containing sulfur and nitrogen, with two carbonyl groups at the 2 and 4 positions .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Ibrahim, Abdel-Megid, and El-Gohary (2011) focused on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones, including compounds related to the specified chemical structure. They demonstrated antimicrobial activities against bacteria like Staphylococcus aureus and fungi such as Candida albicans (Ibrahim, Abdel-Megid, & El-Gohary, 2011).
Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones and evaluated their antibacterial and antifungal activities. Their findings indicate significant activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011).
Anticancer Potential
Azizmohammadi et al. (2013) explored the inhibitory effects of thiazolidine-2,4-dione derivatives on the viability of cancer cells, revealing potential as anticancer agents. They noted that specific structural modifications could modulate growth inhibitory activity against various cancer cell lines (Azizmohammadi et al., 2013).
Kumar et al. (2022) conducted a study involving the design and molecular docking analysis of thiazolidine-2,4-dione derivatives, suggesting their potential as antimicrobial and antiproliferative agents. This study underscores the relevance of these compounds in developing new cancer therapies (Kumar et al., 2022).
Hypoglycemic Activity
Oguchi et al. (2000) synthesized a series of thiazolidine-2,4-diones and evaluated their hypoglycemic activity, revealing potential as antidiabetic agents. This study highlights the diverse therapeutic applications of thiazolidine-2,4-dione derivatives (Oguchi et al., 2000).
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-6-8(2-12-18-6)10(16)13-3-7(4-13)14-9(15)5-19-11(14)17/h2,7H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJZCIVIUNPDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Methylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

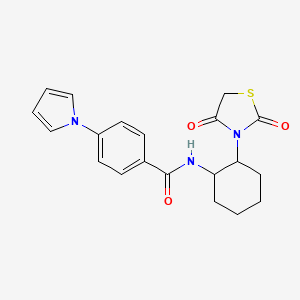
![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-2-carbonitrile](/img/structure/B2430296.png)
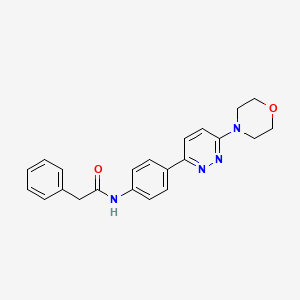
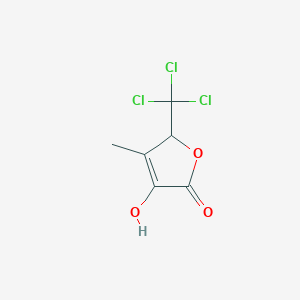
![5-[Benzyl(cyclopropyl)amino]pentan-2-one](/img/structure/B2430301.png)
![5-(4-Chlorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2430302.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2430307.png)
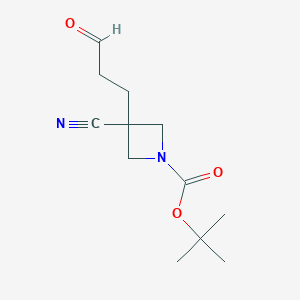
![Ethyl 2-[3-(methylthio)anilino]-2-oxoacetate](/img/structure/B2430310.png)
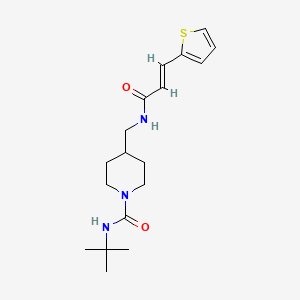
![2-Chloro-N-cyclopropyl-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B2430315.png)
![rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2430317.png)